2-Methylmorpholine-4-carbonyl chloride

Description

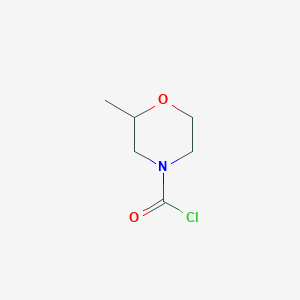

Structure

3D Structure

Properties

IUPAC Name |

2-methylmorpholine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAYGDDXNUGATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCO1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Methylmorpholine 4 Carbonyl Chloride

Direct Acylation and Chlorination Approaches

The most common route to morpholine-4-carbonyl chloride and its derivatives, including the 2-methyl analogue, involves the direct introduction of the carbonyl chloride group onto the nitrogen atom of the morpholine (B109124) ring. This is typically achieved through reactions with phosgene (B1210022) or its safer equivalents.

Amidation Reactions with Acylating Chlorination Reagents

The synthesis of morpholine-4-carbonyl chloride compounds can be effectively carried out via an amidation reaction between a morpholine derivative and an acylating chlorination reagent. google.com Common reagents used for this purpose include phosgene, diphosgene, triphosgene (B27547), and oxalyl chloride. google.comchemicalbook.com The reaction is typically performed in an organic solvent. google.com One approach involves reacting morpholine hydrochloride with phosgene in an inert liquid medium like toluene (B28343) or xylene. chemicalbook.comgoogle.com This method is noted for its procedural simplicity and high yield. google.com

A prevalent method involves a two-step process where the morpholine derivative is first converted to its hydrochloride salt by reaction with an acid, such as hydrogen chloride gas, in an organic solvent. google.com This salt is then reacted with the acylating chlorination reagent. google.com This pre-formation of the salt is a key step in some patented industrial processes. google.com

Alternatively, the reaction can be performed in the presence of an acid-binding agent, such as triethylamine, when using reagents like triphosgene (ditrichloromethyl carbonate). google.comchemicalbook.com This is done to neutralize the HCl generated during the reaction. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of morpholine carbonyl chlorides is dependent on carefully controlled reaction conditions. google.comnih.gov Factors such as the choice of solvent, reaction temperature, and the specific chlorinating agent play a significant role. google.com

A patented method highlights the importance of pH control during the initial salt formation, preferably maintaining a pH of 1 to 4. google.com The subsequent reaction with the chlorinating agent is temperature-controlled, with specific ranges depending on the reagent used. For instance, reactions with phosgene might be controlled at 20°C, while reactions with oxalyl chloride could be run at higher temperatures like 70-80°C. google.com These optimized procedures report high yields, often exceeding 95%, with purities also in the high 90s percentage range. google.com

The choice of solvent is also critical. Aromatic solvents (e.g., toluene, o-xylene), alkane solvents (e.g., normal heptane), halogenated hydrocarbons, and ether solvents are all cited as viable options. google.com The selection can influence reaction kinetics and product isolation. For example, the reaction of morpholine hydrochloride with phosgene is often carried out at temperatures between 50°C and 150°C in solvents like toluene or xylene. google.com

| Starting Morpholine | Chlorinating Reagent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Morpholine | Phosgene | Toluene | 70°C | 98% | 99% |

| 2-Propylmorpholine | Oxalyl chloride | Mixed Heptane | 70°C | 99% | 97% |

| 2-Methoxymorpholine | Oxalyl chloride | o-Xylene | 80°C | 98% | 98% |

| 2,2,2-Trifluoroethyl morpholine | Triphosgene | Normal Heptane | 80°C | 98% | 96% |

Alternative Synthetic Pathways to Morpholine-4-carbonyl Chloride Derivatives

While direct acylation is common, alternative strategies focus on the initial construction of the substituted morpholine ring, which is then available for subsequent conversion to the carbonyl chloride.

Precursor Synthesis Strategies for 2-Methylmorpholine (B1581761) Analogues

The synthesis of the 2-methylmorpholine core, the precursor to 2-methylmorpholine-4-carbonyl chloride, can be approached in several ways. One common strategy involves the cyclization of N-substituted diethanolamine (B148213) derivatives. researchgate.net For instance, N-alkylation of ethanolamine (B43304) followed by reaction with an appropriate epoxide can lead to the desired substituted diethanolamine structure, which can then be cyclized.

Another approach involves starting with amino alcohols. For example, enantiomerically pure 2-(hydroxymethyl)morpholines can be synthesized from (S)-epichlorohydrin and various amino alcohols. researchgate.net The synthesis of N-methylmorpholine, a close analogue, has been achieved through several routes, including the methylation of morpholine using reagents like dimethyl carbonate, or via methods starting from diethylene glycol or diethylene glycol amine. google.comasianpubs.orgresearchgate.net These methods for creating substituted morpholines provide the necessary precursors for the final chlorination step.

Cyclization and Ring-Closing Methodologies for Morpholine Ring Formation

The formation of the morpholine ring is a key step in these alternative pathways. A variety of cyclization reactions are employed in organic synthesis to construct this heterocycle. organic-chemistry.org Intramolecular cyclization is a powerful strategy. researchgate.net For example, N-substituted bis(2-hydroxyethyl)amines can undergo dehydration to form the morpholine ring, often facilitated by heating in the presence of acids like sulfuric acid or polyphosphoric acid. researchgate.net

Wacker-type aerobic oxidative cyclization of alkenes, catalyzed by palladium complexes, provides a modern approach to six-membered nitrogen heterocycles, including morpholines. organic-chemistry.org Another method involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate, which provides a redox-neutral pathway to morpholines. organic-chemistry.org These varied ring-closing strategies offer access to a wide array of substituted morpholines, including 2-methylmorpholine, which can then be converted to the target carbonyl chloride. researchgate.netorganic-chemistry.org

Industrial Production Considerations and Scalability Studies for Morpholine Carbonyl Chlorides

For a compound like this compound, which may serve as an intermediate in pharmaceuticals or agrochemicals, the scalability of its synthesis is a critical factor. Industrial production methods prioritize safety, cost-effectiveness, high yield, and procedural simplicity. google.comgoogle.com

The direct reaction of morpholine hydrochloride with phosgene in an inert solvent is presented as a method suitable for industrial scale-up, as it improves upon drawbacks of older methods, such as low-temperature requirements and the need for a large excess of phosgene. google.com A patented method emphasizes its applicability to industrialized production due to advantages like simple operation, high yield, few by-products, high purity, and low cost. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Methylmorpholine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Methylmorpholine-4-carbonyl chloride, as a disubstituted carbamoyl (B1232498) chloride, is a reactive acylating agent that readily undergoes nucleophilic acyl substitution. nih.gov The high reactivity of the carbonyl carbon is attributed to the inductive electron-withdrawing effects of the adjacent chlorine and nitrogen atoms, which imparts a significant partial positive charge, making it a prime target for nucleophiles. The general mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient tetrahedral intermediate. In the second step, the carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group. youtube.com

Mechanism of Amide Bond Formation

The reaction of this compound with a primary or secondary amine is a standard and efficient method for the formation of substituted ureas (amides of carbamic acids). nih.gov The mechanism follows the characteristic nucleophilic acyl substitution pathway. libretexts.org

The reaction proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the amine's nitrogen gains a positive charge. youtube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. youtube.com

Deprotonation: The resulting product is a protonated urea (B33335) derivative. A base, which is typically a second equivalent of the reacting amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the final, neutral substituted urea product and an ammonium (B1175870) chloride salt. libretexts.orgchemguide.co.uk

This reaction is generally fast and exothermic, and the use of two equivalents of the amine nucleophile is common to drive the reaction to completion by neutralizing the hydrogen chloride byproduct. libretexts.org

Mechanism of Ester Formation

When this compound reacts with an alcohol, it forms a carbamate (B1207046), which is an ester of a carbamic acid. This transformation also proceeds via a nucleophilic acyl substitution mechanism, analogous to amide bond formation. libretexts.org

The steps of the mechanism are:

Nucleophilic Attack: The alcohol, acting as the nucleophile, uses a lone pair of electrons on its oxygen atom to attack the carbonyl carbon of the this compound. This addition step results in a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and ejecting the chloride ion.

Deprotonation: The product is an oxonium ion (protonated carbamate). A weak base, often a tertiary amine like pyridine (B92270) or triethylamine, is added to the reaction mixture to deprotonate the oxonium ion, yielding the neutral carbamate ester and the hydrochloride salt of the base.

The synthesis of esters from acyl chlorides is a highly versatile method for creating the C-O bond of the ester group. libretexts.orgcommonorganicchemistry.com

Competitive Reaction Pathways

In reactions involving this compound, the desired nucleophilic acyl substitution can face competition from other reaction pathways, primarily solvolysis, if the reaction is conducted in a nucleophilic solvent such as water or alcohol. researchgate.net

Hydrolysis: If water is present, it can act as a nucleophile and attack the carbamoyl chloride. This leads to the formation of an unstable 2-methylmorpholine-4-carbamic acid intermediate, which readily decomposes by losing carbon dioxide (CO₂) to yield 2-methylmorpholine (B1581761). nih.gov This hydrolysis is a significant degradation pathway and necessitates that reactions are typically run under anhydrous conditions to maximize the yield of the desired product.

Alcoholysis: In an alcohol solvent, the solvent molecules can compete with the intended nucleophile, leading to the formation of a carbamate ester. The rate of this solvolysis reaction is dependent on the nucleophilicity and ionizing power of the solvent, as detailed in the following section on kinetics.

Product selectivity studies on the parent compound, 4-morpholinecarbonyl chloride, in aqueous alcohol mixtures show that both ester (from alcoholysis) and amine (from hydrolysis and subsequent decomposition) products are formed, confirming the competitive nature of these pathways. nih.gov

Solvolysis Rates and Kinetics of Morpholine-4-carbonyl Chloride Analogues

The solvolysis of carbamoyl chlorides, including analogues of this compound, has been extensively studied to elucidate reaction mechanisms. The kinetics are often analyzed using the extended Grunwald-Winstein equation, which correlates the rate constant (k) of a solvolysis reaction with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). semanticscholar.orgwikipedia.org

The equation is expressed as: log(k/k₀) = lNT + mYCl

Where:

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity.

m is the sensitivity of the substrate to solvent ionizing power.

Kinetic studies on the closely related 4-morpholinecarbonyl chloride provide valuable insight. A Grunwald-Winstein analysis of its solvolysis across a range of solvents yielded l = 0.74 ± 0.06 and m = 0.65 ± 0.05. mdpi.com The ratio of l/m is 1.14. These values indicate a mechanism with significant charge separation in the transition state, consistent with a dissociative pathway that has substantial SN1 character, possibly bordering on a loose SN2 transition state. mdpi.com The reaction is sensitive to both the solvent's ability to donate electrons (l) and its ability to stabilize ionic intermediates (m).

| Solvent (% v/v) | k x 10⁵ (s⁻¹) | NT | YCl |

|---|---|---|---|

| 100% EtOH | 3.06 | 0.37 | -2.52 |

| 90% EtOH | 20.1 | 0.16 | -0.93 |

| 80% EtOH | 56.2 | 0.00 | 0.00 |

| 100% MeOH | 27.5 | 0.17 | -1.12 |

| 90% MeOH | 102 | 0.01 | -0.21 |

| 80% Acetone | 1.55 | -0.37 | -0.85 |

| 97% TFE | 115 | -2.57 | 2.83 |

Data sourced from kinetic studies on 4-morpholinecarbonyl chloride, a close structural analogue. mdpi.com

Further mechanistic evidence comes from the kinetic solvent isotope effect (KSIE). For N,N-disubstituted carbamoyl chlorides, KSIE values (kH₂O/kD₂O) are typically low (in the range of 1.3-1.6), which supports an ionization (SN1) mechanism rather than a bimolecular pathway where general-base catalysis by a second solvent molecule would lead to a higher KSIE value. semanticscholar.org

Role as an Electrophilic Intermediate in Organic Transformations

This compound is not typically an intermediate but rather a stable, albeit reactive, reagent used as an electrophilic acylating agent. In organic transformations, it serves as a source of the electrophilic 2-methylmorpholin-4-ylcarbonyl group. The carbonyl carbon is the key electrophilic center, activated by the strong electron-withdrawing nature of both the chlorine atom and the nitrogen atom of the morpholine (B109124) ring.

Its primary role is to react with nucleophiles (Nu:⁻ or Nu-H) to transfer the carbamoyl moiety, forming a new covalent bond between the nucleophile and the carbonyl carbon.

General Transformation: 2-Methylmorpholine-4-carbonyl-Cl + Nu-H → 2-Methylmorpholine-4-carbonyl-Nu + H-Cl

This reactivity makes it a valuable building block in the synthesis of a variety of compounds, including:

Substituted Ureas: By reacting with primary or secondary amines.

Carbamates: By reacting with alcohols or phenols. These carbamate groups are important in pharmaceuticals and as protecting groups in peptide synthesis.

Carbamic Anhydrides: By reacting with carboxylates.

The morpholine substructure itself is a common feature in many biologically active compounds and pharmaceuticals, making this compound a useful reagent for introducing this moiety into larger molecules. researchgate.net

Stability and Degradation Pathways of this compound under Varying Conditions

As an acyl chloride, this compound is susceptible to degradation, particularly through hydrolysis. Its stability is highly dependent on the conditions under which it is stored and used.

Primary Degradation Pathway: Hydrolysis The most significant degradation pathway is reaction with water. Acyl chlorides are readily hydrolyzed, and carbamoyl chlorides are no exception.

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbonyl carbon.

Formation of Carbamic Acid: Following the addition-elimination mechanism, a molecule of HCl is lost, and a 2-methylmorpholine-4-carbamic acid is formed.

Decarboxylation: Carbamic acids are notoriously unstable and rapidly undergo decarboxylation (loss of CO₂).

Final Product: The final degradation product is 2-methylmorpholine and carbon dioxide.

Due to this rapid hydrolysis, the compound must be handled under anhydrous (moisture-free) conditions to preserve its integrity and ensure the success of reactions where it is used as a reagent.

Influence of Varying Conditions:

Moisture: The presence of even trace amounts of water will initiate the hydrolysis cascade. It should be stored in tightly sealed containers in a dry environment.

Temperature: Increased temperature will accelerate the rate of degradation, both through hydrolysis and potentially other decomposition pathways. Storage at low temperatures is recommended.

pH: The compound is highly unstable in both acidic and basic aqueous solutions. In basic conditions, the hydroxide (B78521) ion is a more potent nucleophile than water, leading to extremely rapid hydrolysis. In acidic conditions, while the carbonyl may be protonated and activated, the presence of water still leads to hydrolysis. It is most stable under neutral, anhydrous conditions.

Solvents: As discussed under solvolysis (Section 3.2), protic, nucleophilic solvents like alcohols will lead to degradation via solvolysis, converting the carbamoyl chloride into the corresponding carbamate ester. It is most stable in dry, aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran.

Applications of 2 Methylmorpholine 4 Carbonyl Chloride As a Synthetic Building Block and Reagent

Construction of Complex Amide Architectures

The reaction of 2-Methylmorpholine-4-carbonyl chloride with nitrogen-based nucleophiles is a cornerstone of its application, enabling the formation of robust amide bonds. This reactivity is harnessed to create diverse molecular scaffolds, from simple amides to complex peptide linkages and hydrazide derivatives.

The most direct application of this compound is its reaction with primary and secondary amines to yield N-substituted morpholine-4-carboxamides. This transformation proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the collapse of the resulting tetrahedral intermediate, which eliminates a chloride ion to form the stable amide product. libretexts.org

Typically, the reaction is carried out in the presence of a base or a second equivalent of the amine to neutralize the hydrogen chloride (HCl) byproduct that is generated. stackexchange.comyoutube.com The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine substrate, making it a reliable method for synthesizing a library of derivatives.

General Reaction Scheme:

This compound + R¹R²NH → N-(Substituted)-2-methylmorpholine-4-carboxamide + HCl

Table 1: Examples of Substituted Morpholine-4-carboxylic Acid Amide Synthesis

| Amine Reactant | Product Name |

| Aniline | 2-Methyl-N-phenylmorpholine-4-carboxamide |

| Benzylamine | N-Benzyl-2-methylmorpholine-4-carboxamide |

| Diethylamine | N,N-Diethyl-2-methylmorpholine-4-carboxamide |

| Piperidine (B6355638) | (2-Methylmorpholino)(piperidino)methanone |

In peptide synthesis, the formation of an amide bond between two amino acids is a critical step. masterorganicchemistry.comkhanacademy.org Acyl chlorides can serve as activating agents for the carboxylic acid group of one amino acid, preparing it for nucleophilic attack by the amino group of another. This compound can be used to form a mixed anhydride (B1165640) with an N-protected amino acid. google.com This mixed anhydride is a highly reactive intermediate that readily couples with the free amino group of a second amino acid (or peptide) to form the desired peptide bond. google.comspringernature.com

The process involves reacting the N-protected amino acid with this compound in the presence of a tertiary amine base, such as N-methylmorpholine. google.comnih.gov The resulting activated species is then immediately treated with the C-protected amino acid to forge the new peptide linkage. This method is valued for its rapid reaction times. google.com

Process Overview:

Activation: An N-protected amino acid reacts with this compound to form a mixed anhydride.

Coupling: The mixed anhydride reacts with a C-protected amino acid, where the amino group acts as a nucleophile, forming the dipeptide. youtube.comyoutube.com

Reacting this compound with hydrazine (B178648) or its derivatives provides a direct route to 2-methylmorpholine-4-carbohydrazides. uobaghdad.edu.iq This reaction follows the same nucleophilic acyl substitution pathway as amide formation. Hydrazine, being a potent dinucleophile, readily attacks the carbonyl carbon to displace the chloride. researchgate.net

The resulting hydrazides are stable compounds and serve as important synthetic intermediates themselves. uobaghdad.edu.iqorganic-chemistry.org They can be further derivatized, for instance, by condensation with aldehydes or ketones to form hydrazones, which are scaffolds of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnaturalspublishing.com

General Reaction Scheme:

This compound + NH₂NH₂ (Hydrazine) → 2-Methylmorpholine-4-carbohydrazide + HCl

Preparation of Ester Linkages

Beyond amide bond formation, this compound is an effective reagent for the synthesis of esters through reactions with alcohols and phenols.

The O-acylation of alcohols and phenols with this compound yields the corresponding morpholine-4-carboxylic acid esters. chemguide.co.uk The reaction mechanism is a nucleophilic addition-elimination, where the oxygen atom of the hydroxyl group acts as the nucleophile. docbrown.infochemguide.co.uk The reaction with alcohols is often rapid at room temperature, while reactions with less nucleophilic phenols may require the presence of a base, like pyridine (B92270) or sodium hydroxide (B78521), to facilitate the reaction by deprotonating the phenol (B47542) to the more reactive phenoxide ion. docbrown.infonih.gov

This esterification method is highly efficient and provides a straightforward pathway to introduce the morpholine (B109124) carbamate (B1207046) structure into a variety of molecules. libretexts.org

Table 2: Examples of Morpholine-4-carboxylic Acid Ester Synthesis

| Alcohol/Phenol Reactant | Product Name |

| Ethanol | Ethyl 2-methylmorpholine-4-carboxylate |

| Phenol | Phenyl 2-methylmorpholine-4-carboxylate |

| tert-Butanol | tert-Butyl 2-methylmorpholine-4-carboxylate |

| Benzyl alcohol | Benzyl 2-methylmorpholine-4-carboxylate |

Synthesis of Advanced Organic Intermediates

The utility of this compound extends to its role as a precursor for more complex molecular structures. The products derived from its initial reactions, particularly morpholine amides, are not merely final products but are themselves valuable organic intermediates. researchgate.netadvancedbiochemicals.com

For example, morpholine amides, synthesized as described in section 4.1.1, can undergo selective mono-addition of organometallic reagents (e.g., Grignard or organolithium reagents) or reduction with hydride reagents to form ketones and aldehydes, respectively. researchgate.net The stability of the morpholine amide intermediate prevents over-addition, which is a common problem with more reactive acylating agents. This controlled reactivity makes this compound an entry point for the synthesis of a wide range of carbonyl compounds.

Furthermore, the morpholine moiety itself is considered a "privileged structure" in medicinal chemistry, as its incorporation can improve the physicochemical and pharmacokinetic properties of drug candidates. nih.govlifechemicals.comresearchgate.net Therefore, using this compound to introduce this scaffold is a key strategy in the development of novel bioactive molecules and advanced materials. sciencedaily.comorganic-chemistry.org

Precursor in Heterocyclic Compound Synthesis

This compound serves as a valuable reagent for incorporating the 2-methylmorpholine (B1581761) moiety into larger, more complex heterocyclic systems. The high reactivity of the carbonyl chloride group allows for facile reactions with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-oxygen bonds. This strategy is particularly effective in synthesizing novel substituted heterocycles where the morpholine ring can influence the physicochemical properties of the final compound.

A primary application involves the reaction of this compound with amine- or hydroxyl-containing heterocyclic precursors. For instance, in reactions analogous to those with morpholine-4-carbonyl chloride, it can be used to synthesize a variety of amide and ester derivatives. When reacted with an amino-substituted thiazole (B1198619), it yields a morpholine-4-carboxylic acid thiazol-2-yl]amide. Similarly, reaction with a hydroxy-substituted pyrimidine (B1678525) can produce the corresponding morpholine-4-carboxylate ester. These reactions demonstrate its utility in attaching the 2-methylmorpholine scaffold to other key heterocyclic cores, thereby creating new chemical entities.

The general synthetic pathway for these transformations involves the nucleophilic acyl substitution, where a nucleophilic group (such as an amine on a thiazole ring) attacks the electrophilic carbon of the carbonyl chloride. This is typically followed by the elimination of a chloride ion to form a stable amide or ester linkage. The reaction of 2-acetylthiophene (B1664040) with arenediazonium chlorides in the presence of a catalyst can produce 2-acetyl-5-arylthiophenes, which can then be further functionalized, illustrating a pathway where a heterocyclic core is built first and then could be derivatized using a reagent like this compound. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized Using Morpholine Carbonyl Chloride Derivatives

| Reactant Heterocycle | Functional Group | Resulting Heterocyclic System |

|---|---|---|

| 4-(2,4-dimethylphenyl)thiazol-2-amine | Amine | Morpholine-4-carboxylic acid [4-(2,4-dimethylphenyl)thiazol-2-yl]amide |

| 2-isopropyl-6-methylpyrimidin-4-ol | Hydroxyl | 2-isopropyl-6-methylpyrimidin-4-yl morpholine-4-carboxylate |

| 2-Acetyl-5-arylthiophene | Ketone (after modification) | Complex quinolinecarboxylic acids |

Contribution to the Synthesis of Pharmaceutical Precursors

The this compound moiety is a key building block in the synthesis of complex molecules that serve as precursors to pharmaceutical agents. Its role is to introduce the 2-methylmorpholine ring, a common structural motif in medicinal chemistry, onto a core scaffold. The morpholine group can enhance properties such as aqueous solubility, metabolic stability, and receptor binding affinity of the final molecule. The synthesis is focused on the construction of these precursors, not their ultimate therapeutic application.

One synthetic strategy involves the acylation of various heterocyclic amines. For example, substituted 2-aminobenzothiazoles or 5-substituted-2-amino-1,3,4-oxadiazoles can be reacted with morpholine-based acylating agents. This reaction, typically conducted in the presence of a base, results in the formation of a stable amide bond, linking the morpholine unit to the benzothiazole (B30560) or oxadiazole core. The resulting compounds are advanced intermediates, ready for further chemical modification en route to the final target molecule.

The synthesis of these precursors highlights the utility of this compound in building molecular complexity. By attaching the morpholine group via the robust carbonyl chloride linker, chemists can create a diverse library of intermediates for screening and development programs.

Role in the Synthesis of Agrochemical Intermediates

In the field of agrochemical research, this compound is a significant intermediate for the synthesis of novel active compounds. The morpholine ring is a well-established component of many successful fungicides and other crop protection agents. nih.gov Carboxylic acid amide (CAA) fungicides, for example, often feature a morpholine or related heterocyclic structure. researchgate.netrsc.org

The primary role of this compound in this context is to act as an acylating agent to form morpholine carboxamides. These amides are key structural components in a class of fungicides known as CAA fungicides. researchgate.net For instance, compounds like dimethomorph (B118703) and flumorph (B1672888) contain a substituted morpholine ring attached via an amide linkage to the rest of the molecule. researchgate.net The synthesis of analogs of these compounds often involves the reaction of a suitable amine with a morpholine carbonyl chloride derivative.

The synthetic process typically involves reacting this compound with a complex amine intermediate. This reaction creates the crucial amide bond that defines the CAA class of compounds. The methyl group at the 2-position of the morpholine ring can be used to fine-tune the steric and electronic properties of the final agrochemical, potentially leading to improved performance characteristics. The versatility of this building block allows for the creation of a wide range of derivatives for structure-activity relationship studies in the development of new agrochemicals. researchgate.net

Derivatization Strategies Utilizing the Carbonyl Chloride Moiety

The carbonyl chloride group of this compound is a highly reactive functional group that serves as a handle for a wide array of chemical transformations. Its primary utility lies in its function as an electrophilic acylating agent, enabling the covalent attachment of the 2-methylmorpholine-4-carbonyl group to various nucleophilic substrates.

Introduction of Functional Groups

The most fundamental application of this compound is the introduction of the 2-methylmorpholine carboxamide or carboxylate functional group onto other molecules. This is achieved through nucleophilic acyl substitution reactions with a variety of nucleophiles.

Amide Formation: Reaction with primary or secondary amines readily yields stable N-substituted amides. This is one of the most common derivatization strategies, as the resulting amide bond is robust. The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of hydrogen chloride, which is typically scavenged by a non-nucleophilic base.

Ester Formation: Alcohols and phenols react with this compound to form the corresponding carboxylate esters. This reaction is often catalyzed by a base, such as pyridine or triethylamine, which activates the alcohol and neutralizes the HCl byproduct.

Carboxylic Acid Formation: Hydrolysis of the carbonyl chloride, through reaction with water, leads to the formation of 2-methylmorpholine-4-carboxylic acid.

These reactions effectively transfer the 2-methylmorpholine moiety to a new molecule, thereby modifying its chemical and physical properties.

Table 2: Functional Group Introduction via this compound

| Nucleophile (Nu-H) | Resulting Functional Group | Product Class |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Amide | 2-Methylmorpholine-4-carboxamide (B154908) |

| Alcohol/Phenol (ROH) | Ester | 2-Methylmorpholine-4-carboxylate |

| Water (H₂O) | Carboxylic Acid | 2-Methylmorpholine-4-carboxylic acid |

Creation of Multifunctional Scaffolds

Beyond simple functional group introduction, this compound can be employed to construct more elaborate multifunctional scaffolds. This strategy is central to diversity-oriented synthesis, where complex and varied molecular architectures are generated from a common set of building blocks.

A key approach is to react this compound with a bifunctional or polyfunctional nucleophile. This initial reaction attaches the 2-methylmorpholine group while leaving other functional groups on the nucleophile intact and available for subsequent reactions.

For example, reaction with an amino acid would yield a product containing both an amide linkage to the morpholine moiety and a free carboxylic acid group. This new molecule serves as a multifunctional scaffold: the morpholine ring can influence conformation and solubility, while the carboxylic acid can be further derivatized to introduce additional complexity or attach the scaffold to a solid support or another molecule. Similarly, reacting it with a molecule containing both an amine and a hydroxyl group allows for selective acylation at the more nucleophilic amine site, leaving the hydroxyl group free for future transformations. This approach enables the systematic construction of complex molecular frameworks with precisely controlled substitution patterns.

Advanced Spectroscopic and Structural Elucidation in Research of 2 Methylmorpholine 4 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, as well as multidimensional experiments, a complete picture of the atomic connectivity and chemical environment can be assembled.

In the ¹H NMR spectrum of 2-Methylmorpholine-4-carbonyl chloride, the signals corresponding to the morpholine (B109124) ring protons are expected to appear as complex multiplets due to spin-spin coupling. The electron-withdrawing nature of the N-carbonyl chloride group causes a downfield shift (deshielding) of the adjacent protons on C3 and C5 compared to unsubstituted morpholine. The methyl group at the C2 position introduces further complexity, appearing as a doublet, while the single proton at C2 would resonate as a multiplet due to coupling with both the methyl protons and the adjacent C3 protons.

Advanced 2D NMR techniques are often employed to definitively assign these complex signals. researchgate.net For instance, in studies of related N-substituted morpholine derivatives, the protons of the morpholine ring typically resonate in the range of 3.85–3.87 ppm. researchgate.net The specific chemical shifts are influenced by the nature of the substituent on the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₃ (at C2) | ~1.2 | Doublet (d) | Coupled to the proton at C2. |

| H (at C2) | ~3.9 - 4.1 | Multiplet (m) | Coupled to -CH₃ and C3 protons. |

| H₂ (at C3) | ~3.6 - 3.8 | Multiplet (m) | Deshielded by the adjacent N-carbonyl group. |

| H₂ (at C5) | ~3.6 - 3.8 | Multiplet (m) | Deshielded by the adjacent N-carbonyl group. |

Note: Predicted values are based on the analysis of similar morpholine structures and general NMR principles.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the methyl carbon, the four unique carbons of the morpholine ring, and the carbonyl carbon. The carbonyl carbon of the acyl chloride group is particularly characteristic, appearing significantly downfield (typically >160 ppm) due to the strong deshielding effect of the electronegative oxygen and chlorine atoms. openstax.orgoregonstate.edu The carbons of the morpholine ring (C2, C3, C5, C6) and the methyl carbon will resonate in the aliphatic region of the spectrum. In related compounds like 4-methylmorpholine, the ring carbons appear at approximately 55 ppm and 67 ppm, with the N-methyl carbon at around 46 ppm. chemicalbook.com The presence of the 2-methyl substituent and the 4-carbonyl chloride group will induce specific shifts on the ring carbons relative to these values.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -CH₃ (at C2) | ~15 - 20 | Aliphatic methyl carbon. |

| C2 | ~55 - 60 | Morpholine ring carbon bearing the methyl group. |

| C3 | ~45 - 50 | Morpholine ring carbon adjacent to nitrogen. |

| C5 | ~45 - 50 | Morpholine ring carbon adjacent to nitrogen. |

| C6 | ~65 - 70 | Morpholine ring carbon adjacent to oxygen. |

Note: Predicted values are based on the analysis of similar morpholine structures and general NMR principles.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are invaluable for confirming the structural assignments made from 1D spectra. A COSY experiment maps the coupling relationships between protons. For this compound, this technique would show cross-peaks connecting the C2 proton to the methyl protons, as well as correlations between adjacent protons on the morpholine ring (e.g., H2-H3, H5-H6). The use of such gradient-enhanced 2D NMR techniques is standard in the characterization of novel morpholine derivatives to establish through-bond correlations. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the C=O stretching vibration of the acyl chloride group. Due to the high electronegativity of the chlorine atom, which strengthens the carbonyl double bond through an inductive effect, this band is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹. khanacademy.org Other key absorptions include C-H stretching vibrations from the alkyl portions of the molecule (around 2850-3000 cm⁻¹), C-O-C stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹), and C-N stretching of the tertiary amide-like structure.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, other vibrations, such as the C-Cl stretch (typically 650-730 cm⁻¹), may be more prominent than in the IR spectrum. researchgate.net Raman spectroscopy is particularly sensitive to symmetric vibrations and can be used to analyze the skeletal vibrations of the morpholine ring. nih.govescholarship.org Studies on related morpholine compounds have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations (DFT) to perform a complete vibrational analysis. nih.govscilit.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretching | 1780 - 1815 | IR (Strong), Raman |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR, Raman |

| C-O-C (Ether) | Asymmetric Stretching | ~1100 | IR (Strong) |

| C-N (Amide-like) | Stretching | ~1200 - 1300 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₆H₁₀ClNO₂), the calculated monoisotopic mass is 163.04 Da. uni.lu In an MS experiment, a molecular ion peak ([M]⁺˙) at m/z 163 would be expected, along with a characteristic [M+2]⁺˙ peak at m/z 165 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for this molecule would likely include:

Loss of a chlorine radical: [M - Cl]⁺, leading to an acylium ion.

Loss of the carbonyl chloride group: [M - COCl]⁺.

Cleavage of the morpholine ring: This can lead to various smaller fragment ions, often initiated by the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen).

Analysis of related compounds such as 2,6-dimethylmorpholine-4-carbonyl chloride shows predicted adducts like [M+H]⁺ and [M+Na]⁺, which are common in soft ionization techniques like electrospray ionization (ESI). uni.lu

X-ray Crystallography for Solid-State Structural Determination

For this molecule, a key structural feature of interest would be the conformation of the six-membered morpholine ring, which is expected to adopt a chair conformation. X-ray analysis would unambiguously determine the orientation of the 2-methyl substituent as either axial or equatorial. Furthermore, it would reveal the geometry around the nitrogen atom and the precise arrangement of the carbonyl chloride group relative to the ring. In published structures of other small organic molecules, crystallographic data typically includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), which together define the packing of molecules in the crystal lattice. researchgate.net This technique is crucial for understanding intermolecular interactions in the solid state and for absolute stereochemical assignment if a chiral variant of the molecule is synthesized. spectroscopyonline.com

Computational and Theoretical Investigations of 2 Methylmorpholine 4 Carbonyl Chloride

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. nih.govnih.govresearchgate.net A DFT analysis of 2-Methylmorpholine-4-carbonyl chloride would provide fundamental insights into its three-dimensional structure and the distribution of electrons within the molecule. Such studies typically involve geometry optimization to find the lowest energy arrangement of atoms, from which various molecular properties can be calculated. researchgate.netscispace.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies (the energy difference between the reactants and the transition state), it is possible to predict the feasibility and rate of a reaction. For a reactive molecule like an acyl chloride, modeling its reactions with various nucleophiles would be of significant interest.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.govresearchgate.net For a class of compounds like morpholine (B109124) derivatives, a QSRR model could be developed to predict their reactivity based on descriptors such as electronic properties (e.g., HOMO/LUMO energies, partial charges), steric parameters, and topological indices. nih.govresearchgate.net Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired reactivity profiles. e3s-conferences.orgnih.gov However, the development of a QSRR model requires a dataset of experimentally determined reactivity data for a series of related compounds, which is currently not available for this compound and its analogues.

Future Research Directions and Expanded Synthetic Potential

Exploration of Asymmetric Synthesis and Chiral Induction using 2-Methylmorpholine-4-carbonyl Chloride

The presence of a stereocenter at the C2 position of the morpholine (B109124) ring in this compound presents a significant, yet underexplored, opportunity for its use in asymmetric synthesis. Chiral induction is a process where a chiral center in a molecule influences the creation of a new stereocenter, leading to a preference for one stereoisomer over another. youtube.comnih.gov The chiral methyl group in this compound can potentially act as a chiral auxiliary, guiding the stereochemical outcome of reactions involving the carbonyl chloride group.

Future research in this area would involve systematically investigating the diastereoselectivity of reactions where a chiral nucleophile attacks the carbonyl carbon, or where the entire acyl group is transferred to a prochiral substrate. The proximity of the C2 methyl group to the reactive carbonyl center could provide sufficient steric hindrance to favor the approach of a reactant from one face over the other.

Key research avenues include:

Diastereoselective Acylation: Investigating the reaction of enantiomerically pure this compound with racemic or prochiral alcohols, amines, and other nucleophiles to generate diastereomeric products in unequal ratios.

Development as a Chiral Derivatizing Agent: Utilizing its ability to react with chiral molecules to form diastereomers that can be more easily separated by standard chromatographic techniques or crystallization.

Application in Organocatalysis: While morpholine derivatives have been explored as organocatalysts, the specific use of the 2-methylmorpholine (B1581761) scaffold as a chiral ligand or catalyst component is less common. nih.gov Research could focus on modifying the core structure to create novel chiral catalysts for reactions such as aldol (B89426) additions or Michael reactions. nih.govnumberanalytics.com

| Potential Asymmetric Application | Role of this compound | Desired Outcome |

| Kinetic Resolution of Racemic Alcohols/Amines | Chiral Acylating Agent | Preferential reaction with one enantiomer of the nucleophile, leaving the other enriched. |

| Desymmetrization of Prochiral Diols | Chiral Reagent | Selective acylation of one of two identical functional groups, creating a chiral product. |

| Diastereoselective Addition to Prochiral Ketones | Chiral Auxiliary (after conversion) | Guiding the addition of a nucleophile to one face of the ketone, creating a specific stereocenter. |

This table outlines hypothetical applications of this compound in asymmetric synthesis, a key area for future research.

Development of Novel Catalytic Systems for Reactions involving this compound

The reactivity of acyl chlorides, including this compound, can be significantly enhanced and controlled through catalysis. While many acylation reactions proceed without a catalyst, the development of new catalytic systems could broaden the scope of compatible substrates, improve reaction efficiency, and enable transformations under milder conditions.

Future research should target two main areas: catalysts that activate the carbonyl chloride itself and catalysts that facilitate novel transformations of the resulting products.

Activation of the Acyl Chloride: Research into Lewis acid or nucleophilic catalysts could accelerate the rate of acylation, particularly with less reactive nucleophiles. For instance, systems based on transition metals or organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) derivatives could be optimized. The development of poisoned catalysts, similar to those used in the Rosenmund reduction of other acid chlorides, could potentially allow for the partial reduction of this compound to the corresponding aldehyde, a highly valuable synthetic intermediate. libretexts.org

Tandem Catalytic Reactions: A more advanced approach involves designing catalytic systems where the initial acylation is followed by a subsequent in-situ transformation. For example, a palladium catalyst could first facilitate the acylation of a substrate, and then mediate a cross-coupling reaction on a different part of the molecule in a one-pot process. incatt.nl This strategy significantly improves synthetic efficiency by reducing the number of purification steps.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous streams within a network of tubes and reactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. mt.comuc.pt The integration of reactions involving this compound into flow and automated systems is a promising avenue for future development.

Given the reactive nature of acyl chlorides, flow chemistry provides a safer environment by minimizing the amount of reagent present at any given moment. mt.com Precise control over temperature, pressure, and residence time can lead to higher yields and purities. nih.gov

Potential areas for development include:

Automated Synthesis of Derivatives: Automated platforms can use this compound as a building block to rapidly synthesize large libraries of amides or esters for high-throughput screening in drug discovery. sigmaaldrich.comsynplechem.com This involves pumping streams of the acyl chloride and various nucleophiles into a microreactor, followed by automated purification and analysis.

Multi-step Continuous Processes: Designing multi-step syntheses where the formation of an amide or ester from this compound is just one step in a longer, uninterrupted sequence. beilstein-journals.orgnih.gov This approach is highly efficient and is becoming increasingly important in the manufacturing of active pharmaceutical ingredients.

Design of Next-Generation Reagents Based on the 2-Methylmorpholine-4-carbonyl Scaffold

The 2-methylmorpholine scaffold is a valuable structural motif in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates. e3s-conferences.org By using this compound as a starting point, a new generation of more complex and functionally diverse reagents can be designed.

This research direction involves the strategic modification of the morpholine ring to introduce new functionalities or to alter its steric and electronic properties. The goal is to create a toolkit of "scaffold-based reagents" that can be used to build molecular complexity rapidly.

Examples of potential next-generation reagents include:

Introduction of Additional Functional Groups: Synthesizing analogues of this compound that bear other functional groups on the morpholine ring (e.g., hydroxyl, amino, or alkyl chains). These groups could serve as handles for subsequent chemical modifications.

Development of Bifunctional Reagents: Creating reagents where the 2-methylmorpholine scaffold is linked to another reactive moiety, allowing for the simultaneous introduction of two distinct structural features in a single synthetic step.

Creation of Diverse Scaffolds: Expanding the methodology to create related heterocyclic carbonyl chlorides, such as those based on piperidine (B6355638) or thiomorpholine, to provide chemists with a broader range of building blocks for constructing diverse compound libraries. acs.org

| Reagent Name | Formula |

| This compound | C6H10ClNO2 |

| 4-dimethylaminopyridine | C7H10N2 |

| Palladium | Pd |

| Piperidine | C5H11N |

| Thiomorpholine | C4H9NS |

This table lists the chemical compounds mentioned in the article.

Q & A

Q. What are the standard synthetic methods for preparing 2-Methylmorpholine-4-carbonyl chloride, and how is reaction progress monitored?

- Methodological Answer : A common approach involves refluxing the precursor carboxylic acid (e.g., 4-Methylmorpholine-4-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) using a solvent system like n-hexane:ethyl acetate (8:2). Excess thionyl chloride is removed under vacuum, and the crude product is purified via rotary evaporation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular weight and fragmentation patterns. NIST Standard Reference Data (e.g., spectra for structurally analogous chlorides) provide comparative benchmarks .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) resolves morpholine ring protons (δ 3.5–4.0 ppm) and carbonyl signals (δ 160–170 ppm).

- Infrared (IR) Spectroscopy : Confirm the carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and morpholine ring vibrations.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.

- Neutralize spills with sodium bicarbonate.

- Store at room temperature in airtight, moisture-resistant containers to prevent hydrolysis .

Advanced Research Questions

Q. How do solvolysis kinetics of this compound compare to other carbamoyl chlorides?

- Methodological Answer : Solvolysis in aqueous-organic solvents follows an ionization mechanism. Key parameters include:

- Grunwald-Winstein l and m values : Measure nucleophilic (l) and ionizing (m) solvent effects. For 4-morpholinecarbonyl chloride, l = 0.71 and m = 0.65 at 25°C, indicating strong nucleophilic solvation at the transition state .

- Comparative Table :

| Compound | l (nucleophilic) | m (ionizing) | l/m Ratio |

|---|---|---|---|

| 4-Morpholinecarbonyl chloride | 0.71 | 0.65 | 1.12 |

| Piperidinecarbonyl chloride | 0.68 | 0.62 | 1.10 |

| Data derived from solvolysis studies at 25°C . |

Q. How can impurity profiling be systematically conducted for this compound?

- Methodological Answer :

- HPLC with Reference Standards : Use EP/Pharmaceutical-grade impurity standards (e.g., methyl thiophene carboxylate derivatives) to identify byproducts.

- Spiking Experiments : Introduce known impurities (e.g., hydrolyzed morpholine derivatives) to validate retention times and quantify limits of detection (LOD < 0.1%) .

Q. What computational approaches predict the reactivity of this compound in different solvents?

- Methodological Answer :

- DFT Calculations : Model transition states using Gaussian or ORCA software to assess solvent effects on carbamoyl cation stability.

- Solvent-Parameter Mapping : Correlate experimental l/m values with Kamlet-Taft solvent parameters (e.g., polarity, hydrogen-bonding) to predict reactivity in untested solvents .

Q. How can contradictions in kinetic data from solvolysis studies be resolved?

- Methodological Answer :

- Temperature Control : Ensure studies are conducted at identical temperatures (e.g., 25.0 ± 0.1°C) to eliminate thermal variability.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 4-morpholinecarbonyl chloride vs. piperidinecarbonyl chloride) to identify mechanistic outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.